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# Application Notes and Protocols for (S)-Tedizolid Intravenous Formulation

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Compound of Interest		
Compound Name:	(S)-Tedizolid	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of **(S)-Tedizolid** for intravenous (IV) administration. Due to the poor aqueous solubility of **(S)-Tedizolid**, a prodrug approach is utilized, converting it to **(S)-Tedizolid** phosphate, which exhibits significantly improved solubility, making it suitable for parenteral delivery.

### Introduction

**(S)-Tedizolid** is the less active S-enantiomer of Tedizolid, a potent oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, a critical step in bacterial translation.[3][4][5][6] The clinical formulation utilizes Tedizolid phosphate, a prodrug that is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases in the body.[7] [8][9] This approach overcomes the solubility challenges of Tedizolid, allowing for intravenous administration.[10]

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **(S)-Tedizolid** and its phosphate prodrug is presented below.



Property	(S)-Tedizolid	(S)-Tedizolid Phosphate
CAS Number	1431699-67-0[1][11][12]	856867-55-5 (for Tedizolid Phosphate)
Molecular Formula	C17H15FN6O3[1][11]	C17H16FN6O6P[13]
Molecular Weight	370.34 g/mol [1][11]	450.32 g/mol [13]
Appearance	Solid powder[1]	White to off-white solid[13]
Solubility	Water: < 0.1 mg/mL (insoluble) [11]	Aqueous solution: >50 mg/mL[10]
DMSO: ≥ 100 mg/mL[1][11]		

# Pharmacokinetics and Pharmacodynamics of Intravenous Tedizolid

The intravenous administration of Tedizolid phosphate results in predictable pharmacokinetic and pharmacodynamic profiles.

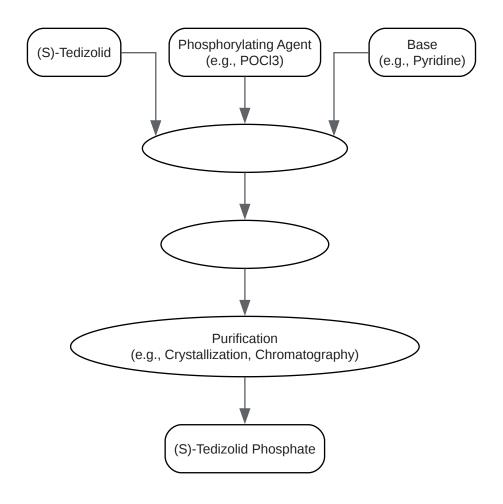


Parameter	Value	Reference
Bioavailability (IV)	100% (by definition)	
Absolute Oral Bioavailability	~91%	[3][14]
Half-life	Approximately 12 hours	[3][6][8]
Volume of Distribution	67-80 L	[3]
Protein Binding	70-90%	[3]
Metabolism	Converted to active Tedizolid by phosphatases; Tedizolid is then metabolized to an inactive sulfate conjugate.	[3][7]
Excretion	Primarily via feces (~82%) and to a lesser extent in urine (~18%) as the inactive sulfate conjugate.	[3][8]
Dosing Regimen (for ABSSSI)	200 mg once daily for 6 days	[9][13]

# Experimental Protocols Synthesis of (S)-Tedizolid Phosphate

While detailed synthetic procedures are proprietary, a general overview based on patent literature involves the phosphorylation of the hydroxymethyl group of **(S)-Tedizolid**. A representative conceptual workflow is outlined below. Researchers should consult relevant chemical synthesis literature for detailed reaction conditions and purification methods.





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Caption: Conceptual workflow for the synthesis of (S)-Tedizolid Phosphate.

## Preparation of a Lyophilized (S)-Tedizolid Phosphate Formulation for Intravenous Administration

This protocol describes the preparation of a sterile, lyophilized powder of **(S)-Tedizolid** phosphate suitable for reconstitution and intravenous administration.

#### Materials:

- (S)-Tedizolid Phosphate
- Mannitol (as a bulking agent/lyoprotectant)[8][9]
- Sodium Hydroxide and/or Hydrochloric Acid (for pH adjustment)[13]



- Sterile Water for Injection (WFI)
- Sterile vials and stoppers
- Lyophilizer

#### Protocol:

- Compounding:
  - In an aseptic environment, dissolve an appropriate amount of mannitol in Sterile WFI.
  - Add the calculated amount of (S)-Tedizolid Phosphate to the mannitol solution and stir until completely dissolved.
  - Adjust the pH of the solution to approximately 7.0-8.0 using sodium hydroxide or hydrochloric acid solution as needed.
  - Bring the solution to the final volume with Sterile WFI.
- Sterile Filtration:
  - Filter the bulk solution through a 0.22 μm sterile filter into a sterile receiving vessel.
- Filling:
  - Aseptically fill the sterile solution into sterile vials.
  - Partially insert sterile stoppers onto the vials.
- · Lyophilization:
  - Load the filled vials into a pre-cooled lyophilizer.
  - A representative lyophilization cycle is as follows (parameters may need optimization):
    - Freezing: Cool the shelves to -40°C and hold for 3-4 hours.

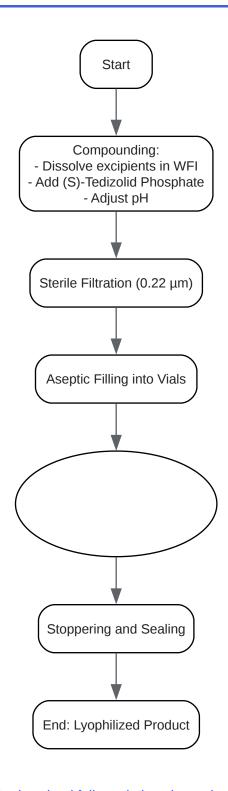






- Primary Drying: Apply a vacuum and raise the shelf temperature to -10°C. Hold until the majority of the water has sublimated.
- Secondary Drying: Increase the shelf temperature to 25°C and hold for several hours to remove residual moisture.
- Stoppering and Sealing:
  - Under vacuum or after backfilling with sterile nitrogen, fully stopper the vials.
  - Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.





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Caption: Workflow for the preparation of lyophilized (S)-Tedizolid Phosphate.

## Reconstitution and Dilution for Intravenous Administration



This protocol details the steps for preparing the lyophilized **(S)-Tedizolid** phosphate for intravenous infusion.

#### Materials:

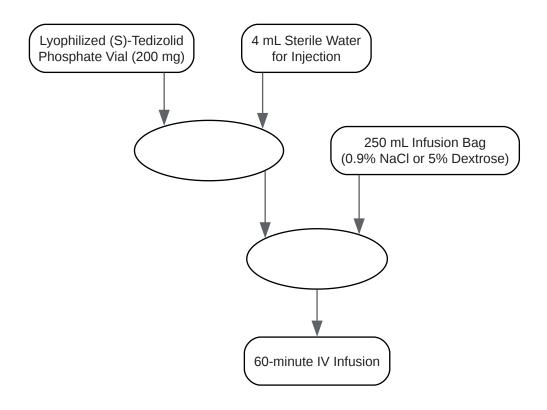
- Lyophilized (S)-Tedizolid Phosphate vial (containing 200 mg)
- Sterile Water for Injection (SWFI)
- 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
- Sterile syringe and needle

#### Protocol:

- Reconstitution:
  - Aseptically inject 4 mL of SWFI into the vial of lyophilized (S)-Tedizolid phosphate.[11][14]
  - Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[14]
  - The reconstituted solution will have a concentration of 50 mg/mL.
- Dilution:
  - Withdraw the entire contents of the reconstituted vial.
  - Slowly inject the reconstituted solution into a 250 mL infusion bag of 0.9% Sodium
     Chloride Injection, USP or 5% Dextrose Injection, USP.[11]
  - Gently invert the infusion bag to mix the solution.
- Administration:
  - The final concentration of the infusion solution will be approximately 0.8 mg/mL.
  - Administer as a 60-minute intravenous infusion.[11]



Note: The reconstituted solution should be clear and colorless to pale yellow. Parenteral drug products should be inspected visually for particulate matter and discoloration prior to administration.



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Caption: Process for reconstitution and dilution of (S)-Tedizolid Phosphate for IV use.

## **Quality Control and Analytical Methods**

Robust analytical methods are essential to ensure the quality, purity, and stability of the **(S)- Tedizolid** phosphate formulation.

Recommended Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method
with UV detection is the primary technique for determining the purity of (S)-Tedizolid
phosphate and quantifying its concentration. Several HPLC methods have been developed
for the analysis of Tedizolid in various matrices.

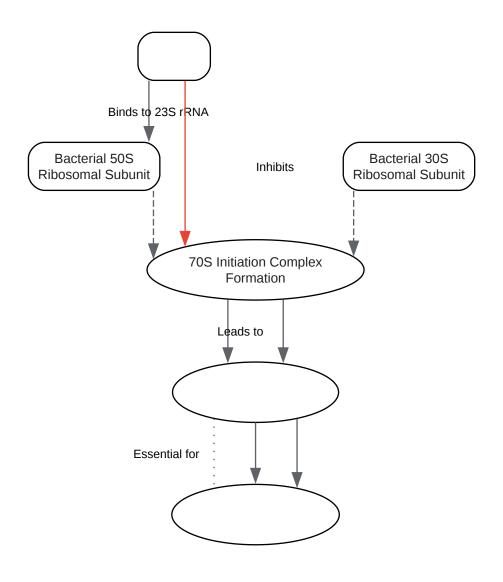


- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is valuable for the identification and quantification of impurities and degradation products, as well as for pharmacokinetic studies.
- Karl Fischer Titration: To determine the residual moisture content in the lyophilized product.
- pH Measurement: To ensure the pH of the reconstituted solution is within the specified range.
- Visual Inspection: For clarity, color, and the absence of particulate matter in the reconstituted solution.

## **Signaling Pathway**

Tedizolid inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. The following diagram illustrates this mechanism of action.





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Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

## Safety and Handling

- **(S)-Tedizolid** phosphate should be handled in accordance with standard laboratory safety procedures.
- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Aseptic techniques are critical during the preparation of the sterile intravenous formulation.



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### Conclusion

The formulation of **(S)-Tedizolid** as its phosphate prodrug provides a viable strategy for intravenous administration, overcoming the inherent poor aqueous solubility of the parent compound. The protocols outlined in these application notes provide a framework for the preparation, quality control, and administration of an intravenous formulation of **(S)-Tedizolid** phosphate for research and development purposes. Adherence to aseptic techniques and rigorous quality control are paramount to ensure the safety and efficacy of the final product.

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